

phase diagram of the aluminum-gallium system

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Compound of Interest

Compound Name: Aluminum;gallium

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An In-Depth Technical Guide to the Aluminum-Gallium (Al-Ga) Phase Diagram

Introduction

The aluminum-gallium (Al-Ga) system is a simple eutectic system characterized by limited solid solubility of gallium in aluminum and very low solubility of aluminum in gallium.[1] This system is of particular interest in various fields, including the development of liquid metal alloys and as a component in more complex multi-elemental systems. The low melting point of gallium and its alloys makes them suitable for applications such as thermal interface materials and room-temperature liquid metal technologies. This guide provides a comprehensive overview of the Al-Ga phase diagram, including key thermodynamic data, detailed experimental protocols for its determination, and a visualization of the experimental workflow.

Phase Diagram and Thermodynamic Data

The Al-Ga phase diagram is dominated by a eutectic reaction. The equilibrium phases are the liquid (L), a face-centered cubic (FCC) aluminum-rich solid solution (α -Al), and a complex cubic gallium-rich solid solution (Ga).[1] A significant feature of this system is the miscibility gap in the liquid state at higher temperatures, although this is not typically represented in standard pressure phase diagrams. The liquidus line is well-established through thermal analysis and thermodynamic measurements.[1]

Key Thermodynamic and Phase Data

Parameter	Value	Notes
Eutectic Temperature	26.6 °C	The temperature at which the liquid phase transforms into the solid α -Al and Ga phases. [2][3]
Eutectic Composition	~1.1 at.% Al (2.5 wt.% Al)	The composition at which the eutectic reaction occurs.
Maximum Solubility of Ga in (Al)	~9 at.% Ga	Occurs at the eutectic temperature.[1]
Solubility of Al in (Ga)	Very low	The solid solution of aluminum in gallium is extremely limited. [1]
Melting Point of Al	660.4 °C	
Melting Point of Ga	29.76 °C	

Experimental Determination of the Phase Diagram

The determination of the Al-Ga phase diagram relies on several key experimental techniques to identify phase transition temperatures and compositions. The most common methods employed are Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and metallography.

Experimental Protocols

1. Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. [4][5] It is highly effective for determining the temperatures of phase transitions such as melting, solidification, and eutectic reactions.[6][7]

- Sample Preparation:
 - High-purity aluminum and gallium are weighed to achieve the desired alloy compositions.

- The components are typically melted together in an inert atmosphere (e.g., argon) to prevent oxidation.[5] For Al-Ga, this can be done in a sealed crucible.
- Small samples (typically 10-50 mg) of the resulting alloy are then sealed in aluminum or graphite crucibles for DSC analysis.[8]
- Methodology:
 - The sample and an empty reference crucible are placed in the DSC instrument.[9]
 - The system is purged with an inert gas, such as argon or nitrogen, to prevent oxidation during heating.[5]
 - A temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 5-20 °C/min) to a temperature where the sample is fully liquid, followed by cooling at a controlled rate.[5][9]
 - The heat flow to or from the sample is measured relative to the reference. Endothermic peaks on heating correspond to melting events (solidus and liquidus), while exothermic peaks on cooling correspond to solidification. The eutectic temperature is identified by a sharp, invariant peak.

2. X-ray Diffraction (XRD)

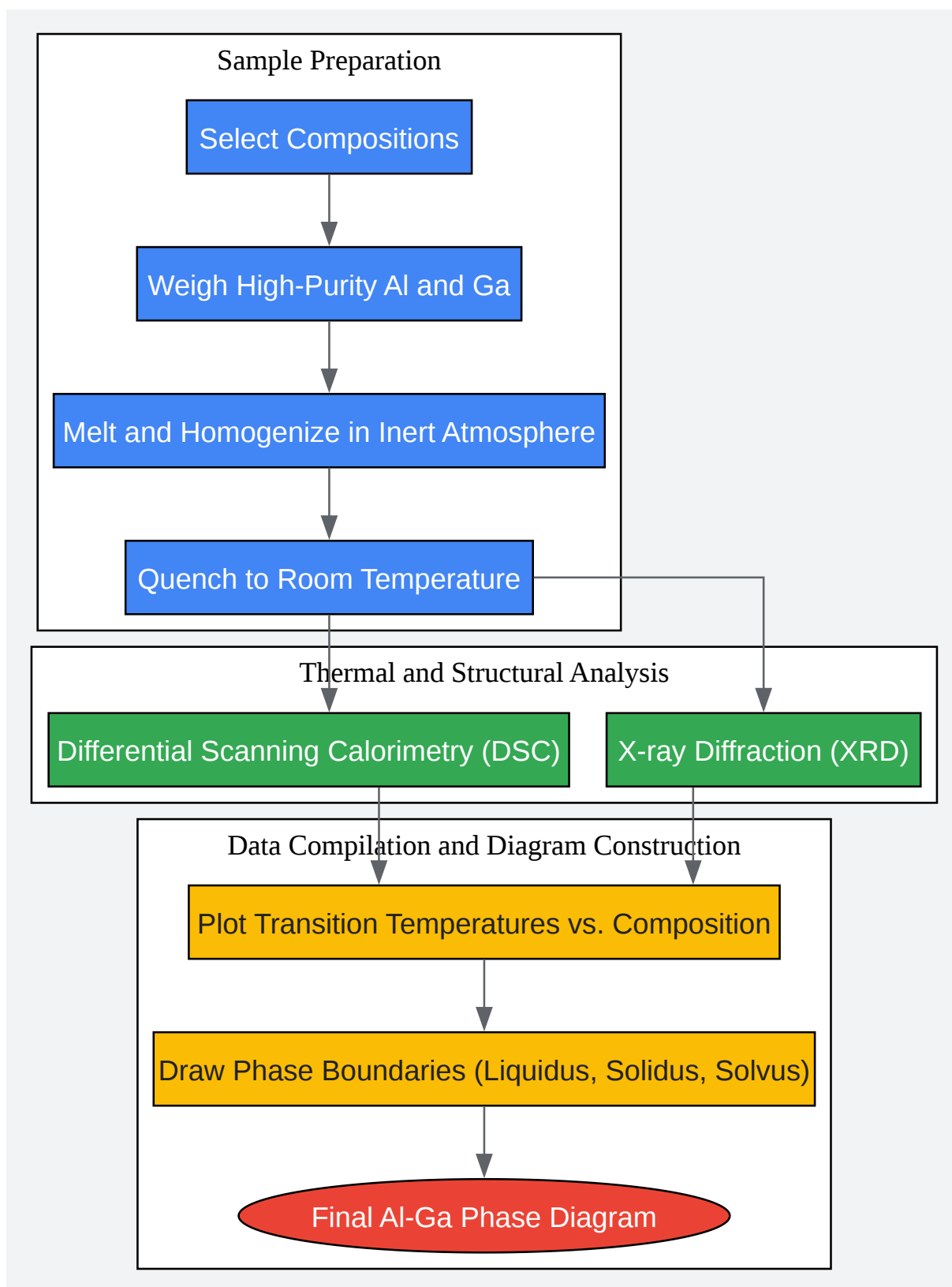
XRD is a non-destructive technique used to identify the crystalline phases present in a material.[10] By performing XRD at different temperatures (high-temperature XRD), the phase transformations can be tracked as a function of temperature.

- Sample Preparation:
 - Al-Ga alloys of various compositions are prepared as described for DSC analysis.
 - The alloys are heat-treated at specific temperatures within the phase diagram and then rapidly quenched to preserve the high-temperature phases at room temperature for analysis. Alternatively, a high-temperature stage can be used for in-situ XRD.
- Methodology:

- The powdered or solid sample is placed in the diffractometer.
- A monochromatic X-ray beam is directed at the sample.
- The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
- The resulting diffraction pattern is a series of peaks, with the peak positions corresponding to the lattice spacings of the crystalline phases present.
- By comparing the experimental diffraction pattern to databases (e.g., JCPDS), the phases (e.g., α -Al, Ga) can be identified.^[11] This allows for the determination of the boundaries of the solid solution regions.

Visualizations

Experimental Workflow for Phase Diagram Determination



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